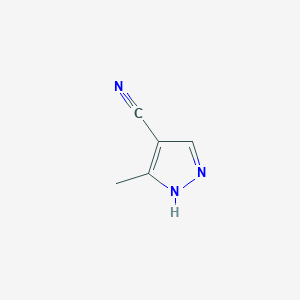

3-methyl-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

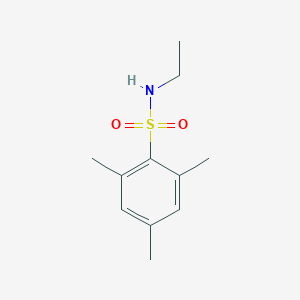

3-Methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 131661-41-1 . It has a molecular weight of 107.11 and its IUPAC name is 3-methyl-1H-pyrazole-4-carbonitrile .

Molecular Structure Analysis

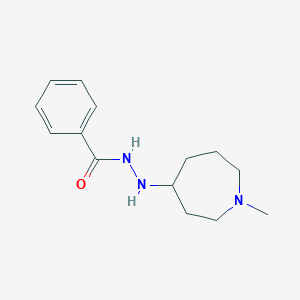

The molecular structure of 3-methyl-1H-pyrazole-4-carbonitrile is represented by the formula C5H5N3 . The InChI code for this compound is 1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8) .Chemical Reactions Analysis

While specific chemical reactions involving 3-methyl-1H-pyrazole-4-carbonitrile are not available, pyrazoles in general are known to participate in various chemical reactions. For instance, they can be synthesized through a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .Physical And Chemical Properties Analysis

3-Methyl-1H-pyrazole-4-carbonitrile is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

“3-methyl-1H-pyrazole-4-carbonitrile” serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their potent biological activities, including antimalarial, antibacterial, anti-parasitic, and anti-inflammatory effects .

Antioxidant and Antimicrobial Agents

Derivatives of “3-methyl-1H-pyrazole-4-carbonitrile” have been evaluated for their antioxidant and antimicrobial properties. They show significant activity against a variety of Gram-negative and Gram-positive bacteria, as well as fungal species .

Corrosion Inhibition

This compound has been studied for its effectiveness in inhibiting corrosion of mild steel in aggressive acidic environments. It acts by forming a protective film on the metal surface, thus preventing corrosion .

Pharmaceutical Intermediates

“3-methyl-1H-pyrazole-4-carbonitrile” is used as an intermediate in the pharmaceutical industry. For instance, it is involved in the synthesis of benzoylthiophenes, which are allosteric enhancers of agonist activity at the A1 adenosine receptor .

Green Chemistry Applications

The compound is utilized in green chemistry applications, where it is involved in one-pot synthesis procedures under solvent-free conditions. This approach is environmentally friendly and aligns with the principles of sustainable chemistry .

Anticancer Activity

Some derivatives of “3-methyl-1H-pyrazole-4-carbonitrile” have shown potential anticancer activities. They have been tested for their cytotoxic properties against estrogen-dependent tumors, exhibiting significant activity in the nanomolar range .

Liquid Crystal Properties

Certain derivatives of “3-methyl-1H-pyrazole-4-carbonitrile” exhibit properties of liquid crystals, which are valuable in display technologies and other applications requiring controlled light modulation .

Antifungal Applications

Research has also been conducted on the antifungal activity of “3-methyl-1H-pyrazole-4-carbonitrile” derivatives. These studies contribute to the development of new antifungal agents with improved efficacy .

Safety and Hazards

Direcciones Futuras

Pyrazoles, including 3-methyl-1H-pyrazole-4-carbonitrile, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research directions could include exploring these applications further and developing more efficient and environmentally friendly synthesis methods .

Relevant Papers The relevant papers retrieved provide additional information on the synthesis, properties, and applications of pyrazoles . They could be a valuable resource for further study and research on 3-methyl-1H-pyrazole-4-carbonitrile and related compounds.

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazole derivatives have been found to exhibit diverse biological activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability .

Result of Action

Pyrazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Such factors can significantly impact the effectiveness of a compound .

Propiedades

IUPAC Name |

5-methyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHYNBAKHDSUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362548 | |

| Record name | 3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

131661-41-1 | |

| Record name | 3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the antifungal potential of 3-methyl-1H-pyrazole-4-carbonitrile derivatives and how does their structure relate to their activity?

A1: Research suggests that certain 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile derivatives exhibit promising antifungal activity, particularly against Candida species []. Structure-activity relationship (SAR) studies indicate that modifications to the aryl substituent at position 1 of the pyrazole ring can significantly influence the antifungal potency. While all tested compounds displayed good theoretical physicochemical parameters, one derivative demonstrated notably good activity against Candida species in vitro []. Further research is needed to elucidate the specific mechanism of action and explore the potential of these compounds as antifungal agents.

Q2: What are the challenges in synthesizing tetrazole derivatives from 3-methyl-1H-pyrazole-4-carbonitrile and how have researchers addressed them?

A2: Synthesizing 5-(5-amino-1-aryl-3-methyl-1H-pyrazole-4-yl)-1H-tetrazoles from 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles presents a unique challenge. Instead of the desired tetrazole, researchers unexpectedly obtained 1H-pyrazolo[3,4-d]pyrimidine derivatives []. This suggests that the methyl group at the C3 position of the pyrazole ring may interfere with the intended reaction pathway. To overcome this, researchers successfully synthesized the target tetrazole by first protecting the amino group of 5-amino-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile with a Boc protecting group before attempting tetrazole formation []. This approach highlights the importance of understanding the reactivity of 3-methyl-1H-pyrazole-4-carbonitrile derivatives and employing appropriate synthetic strategies to achieve desired outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)